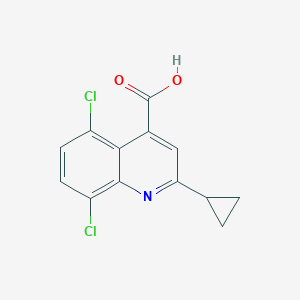

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

Description

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid (SY266947) is a quinoline derivative featuring a cyclopropyl substituent at position 2, carboxylic acid at position 4, and chlorine atoms at positions 5 and 8 on the quinoline ring. Its structure combines electron-withdrawing chlorine substituents with the steric bulk of the cyclopropyl group, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C13H9Cl2NO2 |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

5,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |

InChI Key |

CLUQRCDUTOLLLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and introduction of the cyclopropyl group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring and subsequent substitutions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline core or reduce the carboxylic acid group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the chlorine positions .

Scientific Research Applications

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

5-Chloro-2-cyclopropylquinoline-4-carboxylic Acid (SY266935)

- Substituents : Single chlorine at position 5 (vs. 5,8-dichloro in SY266947).

- The absence of an 8-chloro substituent may enhance steric accessibility at the quinoline core .

8-Fluoro-2-cyclopropylquinoline-4-carboxylic Acid (SY266941)

- Substituents : Fluorine at position 8 (CAS 923751-96-6).

- Impact : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce steric hindrance and alter metabolic stability. Fluorinated analogs are often prioritized in drug discovery due to improved bioavailability .

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

- Substituents : Chlorines at positions 6 and 8 (vs. 5 and 8 in SY266947).

- Impact: Positional isomerism could affect molecular dipole moments and binding affinity in biological targets. Limited data exist due to incomplete CAS registration .

Methyl and Methoxy Derivatives

2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid (CAS 897554-25-5)

- Substituents : Methyl groups at positions 6 and 7.

- Physicochemical Data: Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol CAS: 897554-25-5

- Impact : Methyl groups increase lipophilicity but reduce polarity compared to halogenated analogs. This may enhance membrane permeability but reduce solubility in aqueous media.

2-Cyclopropyl-7-methoxyquinoline-4-carboxylic Acid

- Substituents : Methoxy group at position 5.

- Impact : The methoxy group’s electron-donating nature could decrease the acidity of the carboxylic acid group and alter π-π stacking interactions in protein binding .

Non-Cyclopropyl Analogues

2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic Acid

- Structure : Methyl at position 2, oxo group at position 4, carboxylic acid at position 8.

- Physicochemical Data: Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.20 g/mol CAS: MFCD03266238

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine core with chloro and methyl substituents.

- Physicochemical Data :

- Impact: The pyrimidine ring (vs.

Key Research Findings and Implications

Halogenation Effects: Dichloro-substituted quinolines (e.g., SY266947) exhibit enhanced electrophilicity compared to mono-halogenated or fluorinated analogs, which may correlate with increased reactivity in nucleophilic environments .

Toxicity Considerations : Chlorinated derivatives like SY266947 may pose higher toxicity risks compared to methyl or methoxy-substituted compounds, as seen in safety profiles of related halogenated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.